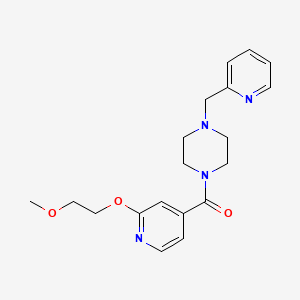

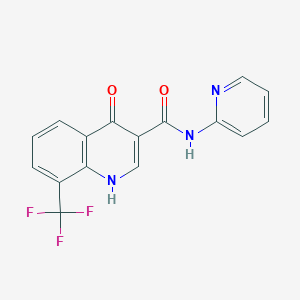

4-hydroxy-N-(pyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-hydroxy-N-(pyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound has been shown to have potent activity against several kinases that are involved in the regulation of cell growth and proliferation.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

4-Hydroxy-N-(pyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide shows potential in the development of novel antimicrobial agents. Synthesized compounds derived from this chemical have been explored for their antibacterial and antifungal activities, indicating its usefulness in addressing microbial resistance issues (Holla et al., 2006).

Inhibitors for Cancer Research

This compound forms the basis for the synthesis of inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors, such as 6-[6-(methoxymethyl)-3-pyridinyl]-4-{[(1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl]amino}-3-quinolinecarboxamide, demonstrate potential efficacy in cancer research, particularly in conjunction with DNA strand break-inducing agents like irinotecan (Degorce et al., 2016).

Metal Complex Formation

Studies have synthesized and characterized metal complexes involving derivatives of this compound, showing potential applications in targeted delivery of therapeutic agents and imaging agents. For example, synthesized structures containing nitrogen atoms from this compound demonstrate the ability to form coordinate bonds with metal ions, which can be useful in targeted drug delivery or diagnostic imaging (Yang et al., 2017).

Corrosion Inhibition

Quinoline derivatives, including those related to this compound, are known for their effectiveness as anticorrosive materials. Their high electron density and ability to form stable chelating complexes make them suitable for use in protecting metals against corrosion, which has implications in various industries including construction and manufacturing (Verma et al., 2020).

Synthesis of Complex Heterocycles

This compound is also significant in the synthesis of complex heterocycles, which are essential in medicinal chemistry. Various methodologies involving this compound have been developed to synthesize polycyclic heterocycles, which are crucial in the development of new pharmaceuticals (Clayden et al., 2005).

Propiedades

IUPAC Name |

4-oxo-N-pyridin-2-yl-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3N3O2/c17-16(18,19)11-5-3-4-9-13(11)21-8-10(14(9)23)15(24)22-12-6-1-2-7-20-12/h1-8H,(H,21,23)(H,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFUAAJMHYXNRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-N-(pyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2641169.png)

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2641170.png)

![6-bromo-N-[4-(ethylcarbamoyl)phenyl]-3-methylpyridine-2-carboxamide](/img/structure/B2641173.png)

![Ethyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2641174.png)

![2-[(1-Benzoylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2641180.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2641181.png)

![3-(2-fluorobenzyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2641182.png)

![3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2641183.png)